molecular formula C14H13NO4S2 B2403100 4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid CAS No. 300826-67-9

4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

Cat. No. B2403100
CAS RN: 300826-67-9
M. Wt: 323.38
InChI Key: YTEAQCYWZIQXRU-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a useful research compound. Its molecular formula is C14H13NO4S2 and its molecular weight is 323.38. The purity is usually 95%.
BenchChem offers high-quality 4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

One study developed a preparative procedure for the synthesis of thiazolidinone derivatives, showcasing moderate antitumor activity against malignant tumor cells. The UO31 renal cancer cell line was notably sensitive to these compounds, indicating their potential in cancer research (Horishny & Matiychuk, 2020).

Antimicrobial Properties

Thiazolidinone derivatives have been synthesized and evaluated for antimicrobial activities. One study highlighted the synthesis of certain new thiazolidinone, thiazoline, and thiophene derivatives, which exhibited promising antimicrobial activities against various bacterial and fungal pathogens (Gouda et al., 2010).

Synthesis and Biological Activity

The synthesis of novel thiazolidin-4-ones and thiazan-4-one derivatives from 10-undecenoic acid hydrazide has been described, along with discussions on their structural assignment, stereochemistry, and biological assays. These compounds offer insights into the design of new molecules with potential biological activities (Rahman et al., 2005).

Photodynamic Therapy Application

A study on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with Schiff base groups highlighted their potential for photodynamic therapy applications. These compounds demonstrated good fluorescence properties and high singlet oxygen quantum yield, important for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Chemiluminescence and Analytical Applications

The base-induced chemiluminescence of sulfanyl-substituted bicyclic dioxetanes was explored, with findings relevant to analytical chemistry, particularly in light generation and sensing applications (Watanabe et al., 2010).

properties

IUPAC Name

4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S2/c16-10-4-1-3-9(7-10)8-11-13(19)15(14(20)21-11)6-2-5-12(17)18/h1,3-4,7-8,16H,2,5-6H2,(H,17,18)/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEAQCYWZIQXRU-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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